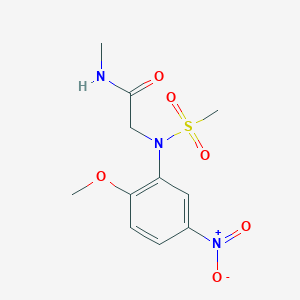![molecular formula C12H16BrNO3S B5888660 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5888660.png)
1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine, also known as BMS-204352, is a chemical compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of sulfonylpiperidine derivatives and has been studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine involves the inhibition of phosphodiesterase enzymes. This inhibition leads to an increase in intracellular levels of cyclic nucleotides, which can have various physiological effects. For example, in the case of phosphodiesterase-5 inhibition, the increased levels of cyclic guanosine monophosphate (cGMP) can lead to vasodilation and improved blood flow.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine has various biochemical and physiological effects. For example, in vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cells. Additionally, animal studies have shown that this compound can improve cognitive function and memory in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine in lab experiments is its specificity for certain phosphodiesterase enzymes. This allows for targeted inhibition and can help to avoid off-target effects. However, one limitation of using this compound is its relatively low potency compared to other phosphodiesterase inhibitors.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
Synthesemethoden
The synthesis of 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with piperidine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Research on 1-[(4-bromo-3-methoxyphenyl)sulfonyl]piperidine has primarily focused on its potential use as a therapeutic agent. Studies have shown that this compound has inhibitory effects on certain enzymes, such as phosphodiesterase-5 and phosphodiesterase-9, which are involved in various physiological processes. This inhibition can lead to potential therapeutic applications in conditions such as erectile dysfunction, pulmonary hypertension, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCFXBSCOHNTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)



![(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5888609.png)
![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5888646.png)
![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5888667.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5888672.png)
![2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5888684.png)
![methyl 2-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5888688.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)